N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide
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Overview
Description
N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide is the quorum sensing pathways of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts bacterial cell–cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway of Gram-negative bacteria . By inhibiting this pathway, this compound disrupts bacterial cell–cell communication, which in turn affects their ability to respond to external factors and coordinate host toxic behaviors .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial cell–cell communication and the inhibition of host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Cellular Effects
Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some benzothiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino benzothiazole with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired oxalamide product .
Chemical Reactions Analysis
N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxalamide group to amines.
Scientific Research Applications
N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide has several scientific research applications:
Comparison with Similar Compounds
N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound also exhibits significant biological activities, including anticancer and antimicrobial properties.
Benzo[d]thiazole-2-thiol derivatives: These compounds are known for their quorum sensing inhibitory activities, making them potential candidates for antimicrobial therapy
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(2,4-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-10-7-8-11(13(9-10)24-2)18-15(21)16(22)20-17-19-12-5-3-4-6-14(12)25-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTTVAPQVKVUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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